molecular formula C16H12F2N4O B6454609 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548984-36-5

2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454609
CAS No.: 2548984-36-5
M. Wt: 314.29 g/mol
InChI Key: JIUVHQMRYCQMCO-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule that contains several functional groups and rings. It includes a cyclopropyl group, a difluorophenyl group, and an imidazo[1,2-b]pyridazine ring, which is a type of azole . Azoles are a class of five-membered nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The imidazo[1,2-b]pyridazine core of the molecule is a bicyclic structure containing three nitrogen atoms . The presence of the nitrogen atoms in the ring system can have significant effects on the electronic properties of the molecule, potentially influencing its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the imidazo[1,2-b]pyridazine core could influence properties like solubility, melting point, and reactivity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of other imidazo[1,2-b]pyridazine compounds, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-11-4-3-10(7-12(11)18)19-16(23)13-5-6-15-20-14(9-1-2-9)8-22(15)21-13/h3-9H,1-2H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUVHQMRYCQMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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